molecular formula C17H20N2O4 B1463653 N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide CAS No. 1020054-93-6

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide

Cat. No.: B1463653
CAS No.: 1020054-93-6
M. Wt: 316.35 g/mol
InChI Key: UYRRWEGGCBRNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes an amide linkage, methoxy groups, and aromatic rings, which could contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide typically involves multiple steps, including the formation of the amide bond and the introduction of methoxy groups. A common synthetic route might involve:

    Starting Materials: 5-Amino-2-methoxybenzoic acid and 4-methoxyphenol.

    Amide Bond Formation: The carboxylic acid group of 5-Amino-2-methoxybenzoic acid can be activated using reagents like carbodiimides (e.g., EDC, DCC) and then reacted with 4-methoxyphenol to form the amide bond.

    Methoxy Group Introduction: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base (e.g., K2CO3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield methoxybenzoic acids, while reduction of the amide bond could yield corresponding amines.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide would depend on its specific biological target. Generally, the compound could interact with proteins, enzymes, or receptors, modulating their activity. The methoxy and amide groups might play a role in binding interactions, while the aromatic rings could contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-methoxyphenyl)-2-(4-hydroxyphenoxy)-propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(5-Amino-2-hydroxyphenyl)-2-(4-methoxyphenoxy)-propanamide: Similar structure but with a hydroxy group on the other aromatic ring.

    N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-butanamide: Similar structure but with a butanamide instead of a propanamide.

Uniqueness

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide may have unique properties due to the specific arrangement of its functional groups, which could influence its reactivity, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-11(23-14-7-5-13(21-2)6-8-14)17(20)19-15-10-12(18)4-9-16(15)22-3/h4-11H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRRWEGGCBRNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 3
Reactant of Route 3
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 4
Reactant of Route 4
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 5
Reactant of Route 5
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.